molecular formula C12H20N2 B3161333 N,N-Dimethyl-4-[(propylamino)methyl]aniline CAS No. 869942-59-6

N,N-Dimethyl-4-[(propylamino)methyl]aniline

Cat. No.: B3161333
CAS No.: 869942-59-6
M. Wt: 192.3 g/mol
InChI Key: BJMFUJRZOQGYSF-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-4-[(propylamino)methyl]aniline” is an aromatic amine . It has a molecular formula of C12H20N2 and an average mass of 192.301 Da .


Synthesis Analysis

There are studies that describe the synthesis and characterization of compounds similar to “this compound”. These compounds were characterized by UV–Visible, FTIR, CHN-elemental analysis, PXRD, HRMS, and NMR spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms .


Physical and Chemical Properties Analysis

“this compound” has a molecular formula of C12H20N2 and an average mass of 192.301 Da .

Scientific Research Applications

Xylan Derivatives and Applications

Chemical modification of xylan, a process relevant to the study of similar compounds like "N,N-Dimethyl-4-[(propylamino)methyl]aniline", explores the synthesis of biopolymer ethers and esters with specific properties for various applications. The research discusses the synthesis of novel xylan esters and ethers, detailing the influence of substitution patterns and functional groups on product properties. Potential applications include drug delivery, paper strength additives, flocculation aids, and antimicrobial agents, showcasing the versatility of chemically modified biopolymers (Petzold-Welcke et al., 2014).

Aniline Derivatives in Industry

Aniline and its derivatives, closely related to the chemical structure of "this compound", have been extensively used in the manufacture of dyes, rubber processing chemicals, and various other industrial applications. This review emphasizes the broad utility of aniline derivatives across different sectors, highlighting their importance beyond pharmacological uses (Skeen, 1948).

Amyloid Imaging in Alzheimer's Disease

The development of imaging ligands for amyloid in Alzheimer's disease research, such as 18F-FDDNP, which contains dimethylamino functionalities, underscores the relevance of compounds with similar structures in medical diagnostics. These studies provide insight into the potential diagnostic applications of structurally related compounds in neurodegenerative diseases (Nordberg, 2007).

Environmental and Health Risks of Herbicide Paraquat

Research on paraquat, a compound with structural similarities to "this compound", highlights the environmental and health risks associated with its use. This review could provide a context for understanding the safety and regulatory aspects of chemicals with similar properties, emphasizing the need for careful management and regulatory oversight to mitigate potential risks (Tsai, 2013).

Sigma-1 Receptor Mediated Role of Dimethyltryptamine

The study of N,N-dimethyltryptamine, which shares structural motifs with "this compound", in tissue protection, regeneration, and immunity suggests a broader biological role for such compounds. The sigma-1 receptor-mediated activities point to potential therapeutic applications beyond psychotropic effects, including cellular protective mechanisms and medical therapy development (Frecska et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, “N,N-Dimethylaniline”, indicates that it is combustible and suspected of causing cancer. It is toxic if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

N,N-dimethyl-4-(propylaminomethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-4-9-13-10-11-5-7-12(8-6-11)14(2)3/h5-8,13H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMFUJRZOQGYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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